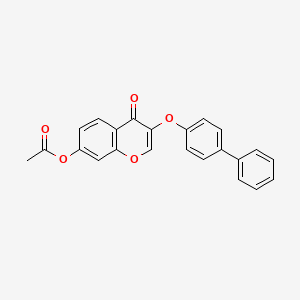![molecular formula C14H17ClN4O2S2 B3656405 N,N'-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide](/img/structure/B3656405.png)
N,N'-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide
Overview
Description
N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide is a synthetic organic compound characterized by the presence of a chlorobenzene ring substituted with carbamothioyl and dipropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide typically involves the reaction of 4-chlorobenzene-1,3-diamine with propanoyl chloride and thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzene ring, where nucleophiles such as hydroxide or methoxide displace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide, sodium methoxide; reactions are conducted in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxy or methoxy derivatives of the original compound.
Scientific Research Applications
N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzene-1,3-diamine: A precursor in the synthesis of N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide.
4-Chlorobenzene-1,3-diol: Another chlorobenzene derivative with different functional groups.
4-Nitrochlorobenzene: A compound with a nitro group instead of carbamothioyl and dipropanamide groups.
Uniqueness
N,N’-[(4-chlorobenzene-1,3-diyl)dicarbamothioyl]dipropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[4-chloro-3-(propanoylcarbamothioylamino)phenyl]carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S2/c1-3-11(20)18-13(22)16-8-5-6-9(15)10(7-8)17-14(23)19-12(21)4-2/h5-7H,3-4H2,1-2H3,(H2,16,18,20,22)(H2,17,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSHDSHHLGLZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B3656324.png)
![PROPAN-2-YL 5-{[4-(METHOXYCARBONYL)PHENYL]METHOXY}-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B3656327.png)
![1-[2-(4-isopropylphenyl)-6-methyl-1,2,3-benzotriazol-5-yl]-3-(thiophene-2-carbonyl)thiourea](/img/structure/B3656335.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B3656341.png)
![3-methyl-1-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3656344.png)
![5-[4-(dimethylamino)benzylidene]-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3656350.png)

![3-{5-[1-(4-chlorophenyl)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3656379.png)
![isopropyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B3656387.png)
![6-chloro-4-propyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B3656395.png)
![2-[5-(4-bromo-2-methylphenyl)furan-2-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3656397.png)
![[6-Ethyl-4-oxo-3-(4-phenylphenoxy)chromen-7-yl] acetate](/img/structure/B3656399.png)
![3-[(2-methoxybenzyl)oxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B3656401.png)
![(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(3,4,5-trimethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3656414.png)
